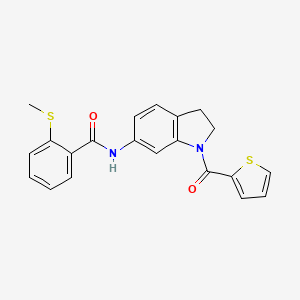

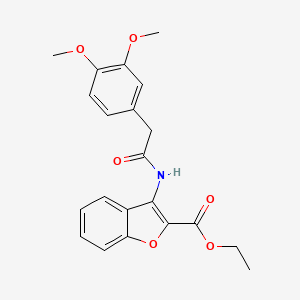

![molecular formula C21H19N3O3 B2503466 methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate CAS No. 1251676-20-6](/img/structure/B2503466.png)

methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The compound “methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate” likely shares these properties, given its indole moiety.

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Molecular Structure Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The molecular structure of “methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate” would be expected to reflect these characteristics.Chemical Reactions Analysis

Indoles are important types of molecules and natural products that show various biologically vital properties . They are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds .Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Effects

The title compound shares structural features with naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Naproxen is used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis. Its mechanism of action involves blocking arachidonate binding, inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). By doing so, it exerts analgesic and anti-inflammatory effects . Researchers have also explored the potential of naproxen in treating severe respiratory symptoms associated with COVID-19 .

Antiviral Properties

Combining the anti-inflammatory properties of naproxen with the diverse pharmacological effects of tryptamine derivatives is of great interest. Tryptamine is a biogenic amine found in plants, animals, and microorganisms. It plays a fundamental role in the human body, regulating processes such as sleep, cognition, and behavior. Ongoing trials suggest that naproxen could have broad-spectrum antiviral activity, making it a potential candidate for managing viral infections .

Neuromodulation and Neuroprotection

Tryptamine derivatives, including serotonin, are essential signaling molecules in the central nervous system. The shared structural feature of tryptamine with neuromodulators and psychedelic compounds highlights its potential role in regulating sleep, memory, and temperature. Investigating the compound’s impact on neuromodulation and neuroprotection could yield valuable insights .

Cancer Research

Indole derivatives, like the title compound, have gained attention in cancer research. Their diverse biological properties make them promising candidates for cancer treatment. Researchers have explored the cytotoxic effects of indoles against cancer cells, suggesting potential therapeutic applications .

Antimicrobial Activity

Indole derivatives exhibit antimicrobial properties. Investigating the compound’s effectiveness against bacteria, fungi, and other pathogens could provide valuable data for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies assess the binding affinity of compounds to specific proteins. Researchers have used substituted indoles for molecular docking, targeting proteins involved in cellular processes. For instance, they explored the ability of indoles to bind to long RSH proteins, which play a role in stress responses .

Mécanisme D'action

The mechanism of action of indole derivatives often involves their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . For instance, compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .

Propriétés

IUPAC Name |

methyl 4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-27-21(26)18-19(15-7-3-5-9-17(15)24-20(18)25)22-11-10-13-12-23-16-8-4-2-6-14(13)16/h2-9,12,23H,10-11H2,1H3,(H2,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGSNQPYDATFQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((2-(1H-indol-3-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)

![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)